5-amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the bromination of a precursor isoindole compound followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The amination step may involve the use of ammonia or an amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Generally, isoindole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4,6-dichloro-2-methyl-1H-isoindole-1,3(2H)-dione
- 5-amino-4,6-difluoro-2-methyl-1H-isoindole-1,3(2H)-dione
- 5-amino-4,6-diiodo-2-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
The presence of bromine atoms in 5-amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine atoms can influence the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
5-amino-4,6-dibromo-2-methylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O2/c1-13-8(14)3-2-4(10)7(12)6(11)5(3)9(13)15/h2H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDNAAXKHTJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C(=C2C1=O)Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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